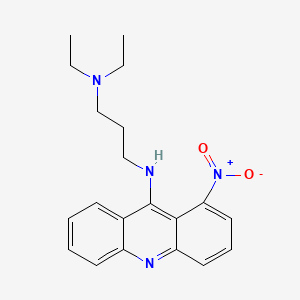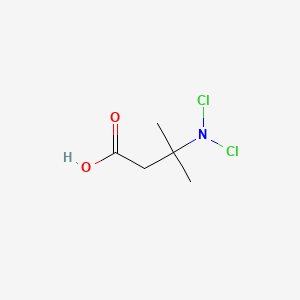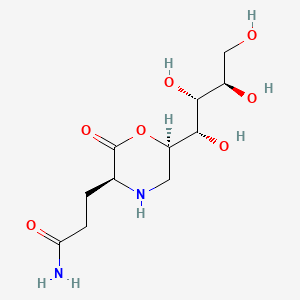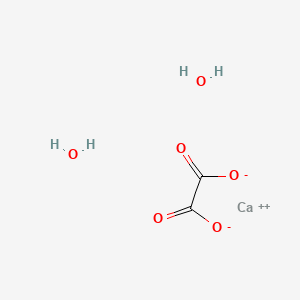
2,4-Dinitrophenyl acetate
Overview
Description
2,4-Dinitrophenyl acetate is a chemical compound with notable reactivity and applications in synthetic organic chemistry, particularly as an activating reagent in nucleotide synthesis. Its molecular structure and chemical properties have been extensively studied, leading to insights into its synthesis, molecular interactions, and applications in analytical chemistry.
Synthesis Analysis
The synthesis of this compound involves the activation of P(III) amides with nucleosides to give P(III) esters, demonstrating excellent yields. The efficiency of 2,4-Dinitrophenol as an activator in this context highlights its role in the design of new phosphitylating reagents, showcasing its utility in nucleotide synthesis (Dąbkowski, Tworowska, Michalski, & Cramer, 2000).
Molecular Structure Analysis
Ethyl bis-(2,4-dinitrophenyl) acetate's crystal structure reveals intramolecular interactions that mimic early stages of nucleophilic addition to carbonyl groups and Michael reactions. This detailed structural analysis, achieved through X-ray diffraction, illustrates the complex molecular geometry and electron distribution within the molecule (Ertaş, Ozturk, Wallis, & Watson, 1998).
Chemical Reactions and Properties
This compound undergoes nucleophilic substitutions with sodium benzenethiolate in aqueous ethanol, leading to cleavage of both CCO–O and CAr–O bonds. This reactivity pattern underscores the compound's susceptibility to nucleophilic attack and its potential for diverse chemical transformations (Guanti, Dell'erba, Pero, & Cevasco, 1978).
Scientific Research Applications
Fluorescence Quenching and Toxicity Mechanism : 2,4-Dinitrophenyl acetate exhibits fluorescence quenching properties. This characteristic has been utilized to understand and explain the toxicity of dinitrophenols (DNPs). DNPs, including 2,4-dinitrophenol, are known for their toxic effects such as producing cataracts, lowering leucocyte levels, disturbing general metabolism, and potentially causing cancer (Huţanu & Pintilie, 2013).
Environmental Remediation : Studies have shown that acetate can be used as an electron donor to stimulate the degradation of 2,4-dichlorophenoxyacetic acid (a structurally related compound) under methanogenic conditions, suggesting a potential environmental application in remediation of polluted soils (Yang et al., 2017).
Analytical Chemistry : this compound is used in gas-liquid chromatography for analyzing carbonyl compounds, which are known flavor components. This method offers sensitivity and the ability to resolve complex mixtures (Kallio, Linko, & Kaitaranta, 1972).
Nucleophilic Substitution Reactions : The compound has been studied for its role in nucleophilic substitution reactions. This research provides insights into the reaction mechanisms and effects of various factors such as the basicity of the leaving group and solvent effects (Ibrahim et al., 2013).
Catalysis Research : It has been used to study the catalytic properties of N-methylimidazole-functionalized gold nanoparticles in the cleavage of carboxylic acid esters. Such research enhances understanding of catalyst behavior in organic reactions (Pasquato et al., 2000).
Mechanism of Action
Target of Action
The primary target of 2,4-Dinitrophenyl acetate is the Pentaerythritol tetranitrate reductase in Enterobacter cloacae . This enzyme plays a crucial role in the biochemical processes of this bacterium.
Mode of Action
This compound is a toxic dye, chemically related to trinitrophenol (picric acid), used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . It acts as a metabolic stimulant .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway, a process that generates ATP, the energy currency of the cell . By uncoupling this process, 2,4-Dinitrophenol acetate disrupts the normal energy production in the cell, leading to increased heat production and metabolic rate .
Pharmacokinetics
Studies have shown that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . The distribution of the compound to tissues is limited .
Result of Action
The action of this compound leads to an increase in metabolic rate and heat production at the cellular level . This can lead to weight loss, which is why the compound was used as a weight loss agent in the early 1930s . Due to severe toxicities associated with the compound, it was quickly banned by the fda .
properties
IUPAC Name |
(2,4-dinitrophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMLJWCAUSWULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063372 | |
| Record name | Phenol, 2,4-dinitro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Acros Organics MSDS] | |
| Record name | 2,4-Dinitrophenyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19474 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4232-27-3 | |
| Record name | Phenol, 2,4-dinitro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4232-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004232273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DINITROPHENYL ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,4-dinitro-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,4-dinitro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrophenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DINITROPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/917I71M979 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the general mechanism of DNPA hydrolysis?
A1: DNPA hydrolysis typically proceeds through a nucleophilic attack on the carbonyl carbon of the acetate group. This attack can be facilitated by various nucleophiles, including hydroxide ions, amines, and catalytic species like imidazoles. [, , , , , , ]
Q2: How does imidazole catalyze DNPA hydrolysis?
A2: Imidazole acts as a nucleophilic catalyst by attacking the carbonyl carbon of DNPA, forming an N-acetylimidazole intermediate. This intermediate is rapidly hydrolyzed in water, regenerating the imidazole catalyst and yielding 2,4-dinitrophenol and acetic acid as products. [, , , , , ]
Q3: Can metal hydroxides promote DNPA hydrolysis?
A3: Yes, both exchange-labile and non-labile metal-hydroxide species can effectively promote DNPA hydrolysis. This process follows a shallow Bronsted slope, suggesting a mechanism where metal hydroxides act as nucleophiles. []
Q4: Do polymers containing imidazole groups exhibit catalytic activity towards DNPA hydrolysis?
A4: Yes, polymers such as polyallylamine (PAA) [] and poly(carbylhistidine) [] demonstrate significant catalytic activity in DNPA hydrolysis. The imidazole groups within these polymers function similarly to free imidazole, acting as nucleophiles in the reaction mechanism.
Q5: What factors influence the rate of DNPA hydrolysis?
A5: Several factors impact the DNPA hydrolysis rate, including:
- pH: Hydrolysis is generally base-catalyzed, with faster rates observed at higher pH values. [, , ]
- Nucleophile: Stronger nucleophiles accelerate the reaction. [, , ]
- Leaving group: A better leaving group (like 2,4-dinitrophenolate) increases the reaction rate. [, ]
- Solvent: The solvent can significantly influence the rate by affecting the solvation of reactants and the transition state. [, , , ]
- Catalyst: Presence of catalysts like imidazoles, metal hydroxides, or specific polymers can dramatically enhance the hydrolysis rate. [, , , , , , , ]
Q6: How is the hydrolysis of DNPA related to enzymatic hydrolysis?
A6: The imidazole-catalyzed hydrolysis of DNPA serves as a simple model for understanding aspects of enzymatic hydrolysis. Similarities exist in the catalytic mechanism, where imidazole mimics the action of histidine residues in the active site of enzymes like chymotrypsin. [, ]
Q7: What is the molecular formula and weight of DNPA?
A7: The molecular formula of DNPA is C8H6N2O6, and its molecular weight is 242.14 g/mol.
Q8: What spectroscopic techniques are commonly used to study DNPA and its reactions?
A8: UV-Vis spectroscopy is widely employed to monitor DNPA hydrolysis and related reactions. The appearance of the 2,4-dinitrophenolate ion, a product of hydrolysis, can be monitored at specific wavelengths. [, , , ] Other techniques like NMR spectroscopy can provide structural information about DNPA and its reaction intermediates. [, ]
Q9: How is DNPA typically quantified in reaction mixtures?
A9: The formation of the 2,4-dinitrophenolate ion, which absorbs strongly in the UV-Vis region, is commonly used to quantify DNPA consumption during reactions. This allows for the determination of reaction rates and kinetic parameters. [, , ]
Q10: What are the limitations of using DNPA as a model substrate?
A11: While DNPA offers a convenient model for studying nucleophilic catalysis, it's essential to recognize its limitations. The specific structural features of DNPA, particularly the highly activated nature of the carbonyl group due to the presence of the 2,4-dinitrophenyl group, may not fully represent the reactivity of other esters or those encountered in biological systems. Therefore, extrapolating findings from DNPA-based models to other systems should be done cautiously. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1203038.png)



